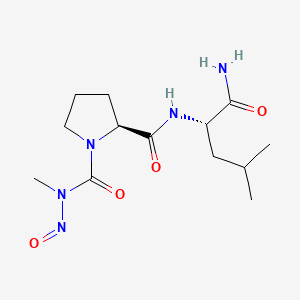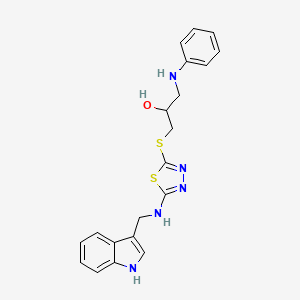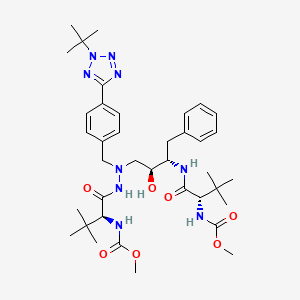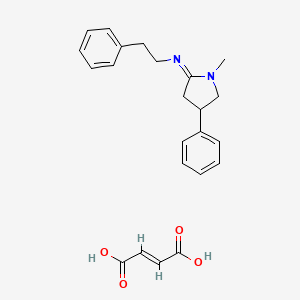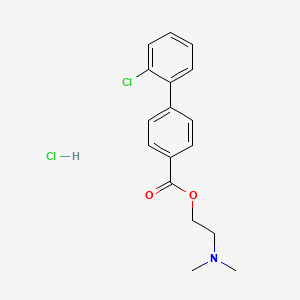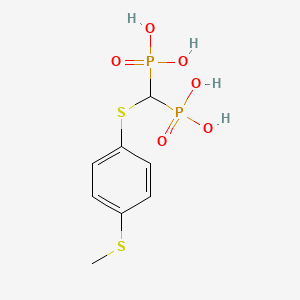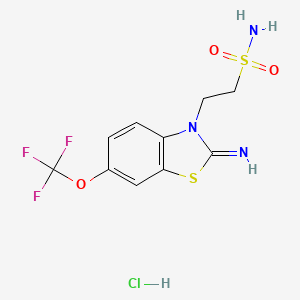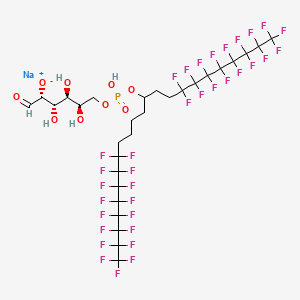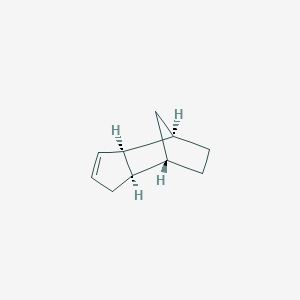
8,9-Dihydrodicyclopentadiene, exo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8,9-Dihydrodicyclopentadiene, exo- is a chemical compound with the molecular formula C10H14. It is a derivative of dicyclopentadiene, which is a dimer of cyclopentadiene formed through a Diels-Alder reaction. The compound is characterized by its unique tricyclic structure, which includes a six-membered ring fused with two five-membered rings. This structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
8,9-Dihydrodicyclopentadiene, exo- can be synthesized through the selective hydrogenation of dicyclopentadiene. The hydrogenation process typically involves the use of catalysts such as palladium or nickel. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation without over-reduction. The process can be carried out in a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 8,9-Dihydrodicyclopentadiene, exo- involves large-scale hydrogenation reactors equipped with efficient catalysts. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The catalysts used in industrial processes are often supported on polymer matrices to enhance their stability and reusability .
化学反应分析
Types of Reactions
8,9-Dihydrodicyclopentadiene, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine) in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
8,9-Dihydrodicyclopentadiene, exo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and high-energy fuels
作用机制
The mechanism of action of 8,9-Dihydrodicyclopentadiene, exo- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Dicyclopentadiene: The parent compound from which 8,9-Dihydrodicyclopentadiene, exo- is derived.
Tetrahydrodicyclopentadiene: A fully hydrogenated derivative of dicyclopentadiene.
Norbornene: A structurally related compound with similar reactivity.
Uniqueness
8,9-Dihydrodicyclopentadiene, exo- is unique due to its specific tricyclic structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
属性
CAS 编号 |
3129-29-1 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
InChI 键 |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
手性 SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
规范 SMILES |
C1CC2CC1C3C2C=CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


